molecular formula C9H6BrF4NO2 B15340084 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide

4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B15340084
M. Wt: 316.05 g/mol
InChI Key: MGLQVRUSKDUCMC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is a chemical compound characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the bromination and fluorination of the benzene ring, followed by the introduction of the trifluoroethoxy group and subsequent conversion to the benzamide moiety. Common reagents used in these reactions include bromine (Br2), fluorine (F2), trifluoroethanol, and acyl chloride.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used for oxidation reactions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

  • 2-Fluoro-4-bromobenzamide

  • 5-(2,2,2-Trifluoroethoxy)benzamide

Uniqueness: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide stands out due to its combination of bromine, fluorine, and trifluoroethoxy groups on the benzamide core. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H6BrF4NO2

Molecular Weight

316.05 g/mol

IUPAC Name

4-bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C9H6BrF4NO2/c10-5-2-6(11)4(8(15)16)1-7(5)17-3-9(12,13)14/h1-2H,3H2,(H2,15,16)

InChI Key

MGLQVRUSKDUCMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(F)(F)F)Br)F)C(=O)N

Origin of Product

United States

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